

# Application Notes and Protocols for Tigemonam Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tigemonam** is a monobactam antibiotic with targeted activity against Gram-negative bacteria. Like other  $\beta$ -lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and drug development research. These application notes provide detailed protocols for quality control (QC) and susceptibility testing of **Tigemonam**.

# **Quality Control Strains**

The recommended quality control strain for **Tigemonam** susceptibility testing is:

Escherichia coliATCC® 25922™

This strain is utilized to monitor the accuracy and precision of the susceptibility testing methods.

## **Data Presentation**

The following table summarizes the available quality control range for **Tigemonam** using the broth microdilution method.



Quality Control Strain	Antimicrobial Agent	Method	Quality Control Range (µg/mL)	Citation
Escherichia coli ATCC® 25922™	Tigemonam	Broth Microdilution	0.13 - 0.5	[1][2]

Note: The provided quality control range is based on historical data. Users should be aware that **Tigemonam** is not included in the current CLSI M100 or EUCAST breakpoint tables, and therefore, more recent, officially established QC ranges are not available.

# Experimental Protocols Broth Microdilution Method

This protocol is adapted from standardized broth microdilution procedures.

- 1. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the QC strain (E. coli ATCC® 25922™). b. Touch the top of each colony with a sterile loop or needle. c. Transfer the growth to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). d. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 2-6 hours). e. Adjust the turbidity of the inoculum suspension with sterile broth or saline to match that of a 0.5 McFarland standard. This can be done visually or using a photometric device. This suspension will contain approximately 1-2 x 10<sup>8</sup> CFU/mL. f. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- 2. Procedure: a. Prepare serial two-fold dilutions of **Tigemonam** in cation-adjusted Mueller-Hinton broth (CAMHB). b. Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate. c. Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only). d. Incubate the plates in ambient air at  $35^{\circ}$ C  $\pm$   $2^{\circ}$ C for 16-20 hours.
- 3. Interpretation of Results: a. Following incubation, examine the microtiter plates for bacterial growth. b. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of **Tigemonam** that completely inhibits visible growth of the organism as detected by the unaided



eye. c. The MIC of the QC strain should fall within the established acceptable range (0.13 - 0.5  $\mu$ g/mL).[1][2]

#### **Disk Diffusion Method**

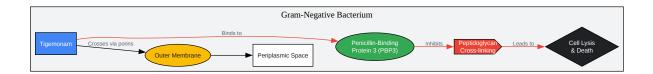
While specific CLSI or EUCAST standardized disk diffusion quality control ranges for **Tigemonam** are not currently available, the following general procedure can be adapted. A specific disk content for **Tigemonam** is not officially defined in recent standards.

- 1. Inoculum Preparation: a. Prepare the inoculum as described in the Broth Microdilution protocol (steps 1a-1e).
- 2. Procedure: a. Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension. Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum. b. Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. c. Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. d. Aseptically apply the **Tigemonam** antimicrobial disk to the surface of the agar. e. Incubate the plates in an inverted position in ambient air at  $35^{\circ}$ C  $\pm$   $2^{\circ}$ C for 16-20 hours.
- 3. Interpretation of Results: a. After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter. b. As there are no current official zone diameter ranges for **Tigemonam**, laboratories would need to establish their own internal quality control limits based on validation studies.

# **Mechanism of Action and Workflow Diagrams**

Below are diagrams illustrating the mechanism of action of **Tigemonam** and a general workflow for antimicrobial susceptibility testing.

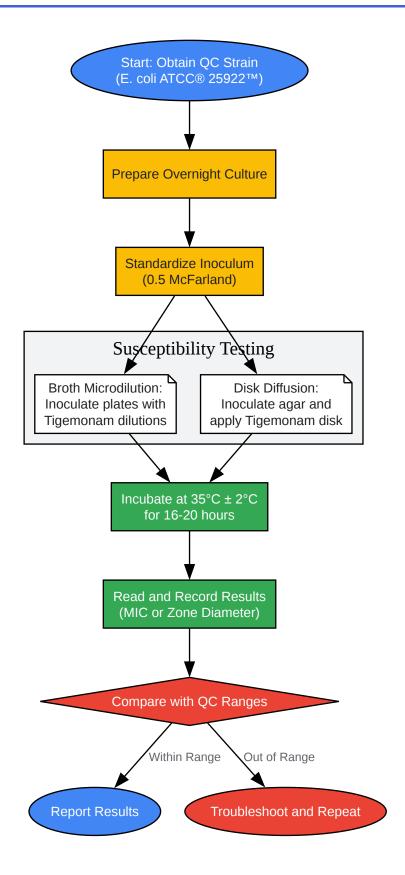




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Tigemonam's Mechanism of Action





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Antimicrobial Susceptibility Testing Workflow



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### References

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- 2. In vitro antimicrobial activity of tigemonam, a new orally administered monobactam -PubMed [pubmed.ncbi.nlm.nih.gov]
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